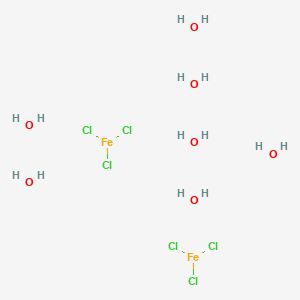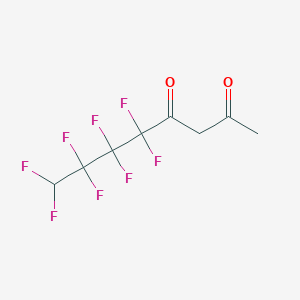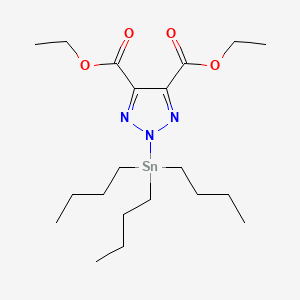
trichloroiron;heptahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloroiron;heptahydrate, also known as iron(III) chloride heptahydrate, is a chemical compound with the formula FeCl3·7H2O. It is a hydrate form of iron(III) chloride, where each formula unit is associated with seven water molecules. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloroiron;heptahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization. The reaction is as follows:
Fe+3HCl→FeCl3+23H2
The resulting iron(III) chloride is then hydrated by adding water to form the heptahydrate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iron with chlorine gas in the presence of water. The reaction is carried out in large reactors, and the product is then purified and crystallized to obtain the heptahydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Trichloroiron;heptahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxide.
Reduction: It can be reduced to iron(II) chloride.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Reacts with oxygen or other oxidizing agents.
Reduction: Reacts with reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reacts with halide salts under aqueous conditions.
Major Products Formed
Oxidation: Iron(III) oxide (Fe2O3)
Reduction: Iron(II) chloride (FeCl2)
Substitution: Various iron halides depending on the halide used.
Aplicaciones Científicas De Investigación
Trichloroiron;heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iron compounds.
Biology: Employed in studies involving iron metabolism and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment, as a coagulant in wastewater treatment, and in the production of pigments and dyes.
Mecanismo De Acción
The mechanism by which trichloroiron;heptahydrate exerts its effects involves the release of iron ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, influencing biochemical pathways and reactions. The hydration of iron(III) chloride enhances its solubility and reactivity in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- Iron(III) chloride hexahydrate (FeCl3·6H2O)
- Iron(III) chloride anhydrous (FeCl3)
- Iron(II) chloride tetrahydrate (FeCl2·4H2O)
Uniqueness
Trichloroiron;heptahydrate is unique due to its high water content, which affects its solubility and reactivity. Compared to other hydrates, it has distinct physical properties and is more suitable for specific applications, such as in water treatment and as a coagulant.
Propiedades
Número CAS |
64333-00-2 |
|---|---|
Fórmula molecular |
Cl6Fe2H14O7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
trichloroiron;heptahydrate |
InChI |
InChI=1S/6ClH.2Fe.7H2O/h6*1H;;;7*1H2/q;;;;;;2*+3;;;;;;;/p-6 |
Clave InChI |
TVNMTFDKCUGBPA-UHFFFAOYSA-H |
SMILES canónico |
O.O.O.O.O.O.O.Cl[Fe](Cl)Cl.Cl[Fe](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)





![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
